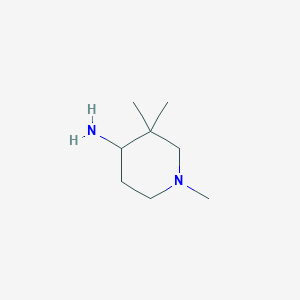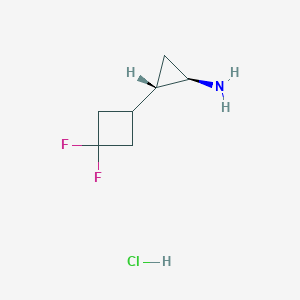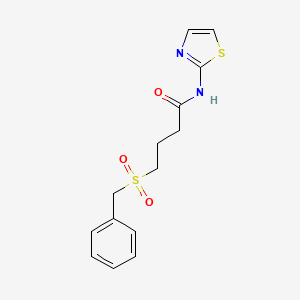
4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide is a synthetic organic compound that features a benzylsulfonyl group and a thiazole ring
作用机制
Target of Action
Compounds with similar structures have been reported to interact with primary aromatic amines (paas), which are a class of persistent and highly toxic organic pollutants .
Mode of Action
It is known that similar compounds can interact with their targets through hydrogen bonding interactions . This interaction can lead to changes in the target’s function, potentially altering its activity.
Biochemical Pathways
Similar compounds have been reported to affect the fluorescence properties of certain molecules, suggesting a potential impact on biochemical signaling pathways .
Result of Action
Similar compounds have been reported to exhibit high sensitivity and selectivity for detecting certain molecules, suggesting a potential use in diagnostic applications .
Action Environment
Similar compounds have been reported to exhibit high stability, suggesting that they may be resistant to various environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide typically involves the reaction of a thiazole derivative with a benzylsulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiazole derivatives.
科学研究应用
4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share structural similarities and are investigated for their anticancer properties.
2,6-bis(1,2,3-triazol-4-yl)pyridines:
Uniqueness
4-(benzylsulfonyl)-N-(thiazol-2-yl)butanamide is unique due to its specific combination of a benzylsulfonyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
4-benzylsulfonyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-13(16-14-15-8-9-20-14)7-4-10-21(18,19)11-12-5-2-1-3-6-12/h1-3,5-6,8-9H,4,7,10-11H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSKXLRFJBIQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(4-fluorophenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2958213.png)
![N-(4-acetamidophenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2958215.png)
![2-{[4-(4-Methoxystyryl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2958216.png)
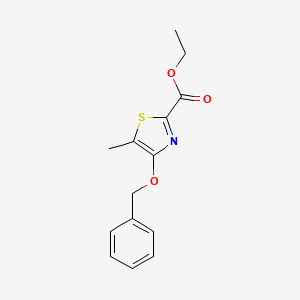
![4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2958218.png)
![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2958220.png)
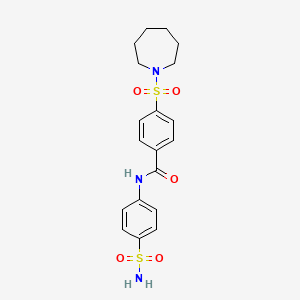
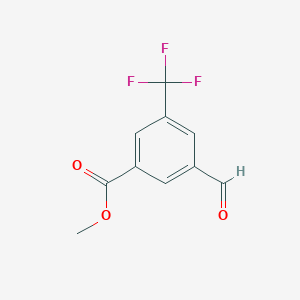
![3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide](/img/structure/B2958227.png)
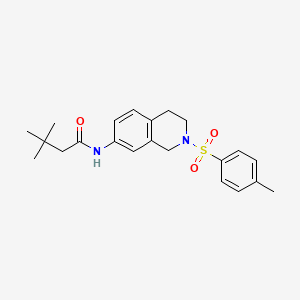
![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-ynamide](/img/structure/B2958231.png)
![6-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2958233.png)
